molecular formula C11H21NO3 B1443454 Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate CAS No. 1344331-29-8

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate

Cat. No. B1443454
M. Wt: 215.29 g/mol
InChI Key: HWVUOJMIZOHBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a chemical compound with the CAS Number: 1344331-29-8 . It has a molecular weight of 215.29 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI Code for Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is 1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a powder that is stored at room temperature . It has a molecular weight of 215.29 .

Scientific Research Applications

Quantum Chemical Investigation

The study by Bouklah et al. (2012) delves into the quantum chemical properties of various pyrrolidinone derivatives. Through DFT and quantum chemical calculations, they explored the electronic properties such as HOMO, LUMO energy, and molecular densities of these compounds. Their research provides foundational knowledge on the molecular characteristics of substituted pyrrolidinones, which can be essential for understanding the behavior of "Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate" in various chemical environments (Bouklah et al., 2012).

Radical Cyclization for Pyrrolidinones Synthesis

Qin et al. (2020) developed an efficient method for the selective preparation of hydroxy-, carbonyl-, and acetal-containing 2-pyrrolidinones via radical cyclization. This process involves α-C(sp3)–H functionalization of alcohols under mild, catalyst-free conditions, highlighting a novel synthetic route that could potentially be applicable for derivatives of "Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate" (Qin et al., 2020).

Pyrrolo Synthesis via Flash Vacuum Pyrolysis

Research by Hill et al. (2009) reports the synthesis of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of a related tert-butyl aminoacetate derivative. This study showcases the utility of such derivatives in generating structurally complex and functionally rich pyrroles, offering insights into the synthetic versatility of "Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate" (Hill et al., 2009).

Statins Side Chain Synthesis

The work by Choi Hyeong-Wook and Hyunik Shin (2008) focuses on the efficient synthesis of a statins side chain derivative, showcasing the broader applicability of tert-butyl pyrrolidinyl acetate derivatives in medicinal chemistry. Their study underlines the role of such compounds in synthesizing key intermediates for pharmacologically active molecules (Choi Hyeong-Wook & Hyunik Shin, 2008).

Advanced Oxidation Processes

Stefan et al. (2000) investigated the degradation pathways of methyl tert-butyl ether (MTBE) using the UV/H2O2 process, producing various intermediates. While this study is focused on MTBE, the research methodology and findings provide a useful context for understanding the oxidative behavior and potential environmental impact of tert-butyl pyrrolidinyl acetate derivatives (Stefan et al., 2000).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is classified as a hazard under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound are H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVUOJMIZOHBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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